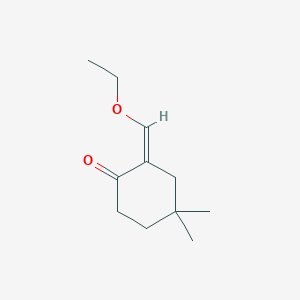

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

描述

属性

分子式 |

C11H18O2 |

|---|---|

分子量 |

182.26 g/mol |

IUPAC 名称 |

(2Z)-2-(ethoxymethylidene)-4,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O2/c1-4-13-8-9-7-11(2,3)6-5-10(9)12/h8H,4-7H2,1-3H3/b9-8- |

InChI 键 |

HXOQNZPZEIXDAN-HJWRWDBZSA-N |

手性 SMILES |

CCO/C=C\1/CC(CCC1=O)(C)C |

规范 SMILES |

CCOC=C1CC(CCC1=O)(C)C |

产品来源 |

United States |

synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

An In-Depth Technical Guide to the Synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one, a valuable β-alkoxy-α,β-unsaturated ketone intermediate in organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanisms, and practical execution. The primary focus is on the well-established method involving the reaction of 4,4-dimethylcyclohexanone with triethyl orthoformate, catalyzed by acetic anhydride. This guide elucidates the causal factors behind the selection of reagents and reaction conditions, offering a protocol that is both robust and reproducible. Furthermore, it includes detailed analytical and characterization methodologies to ensure the identity and purity of the final product.

Introduction: Significance and Synthetic Overview

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one (CAS No. 1344828-41-6) belongs to the class of α,β-unsaturated carbonyl compounds, which are highly versatile building blocks in synthetic organic chemistry.[1] The presence of a conjugated system activated by an electron-donating ethoxy group and an electron-withdrawing carbonyl group makes the molecule susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This dual reactivity allows for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds.

The synthesis of this target molecule is most effectively achieved through the condensation of 4,4-dimethylcyclohexanone with a suitable C1 electrophile that provides the ethoxymethylene moiety. The principal and most direct route, which will be the focus of this guide, is the reaction with triethyl orthoformate in the presence of acetic anhydride. This method is analogous to well-established procedures for the synthesis of similar acyclic and cyclic enol ethers, such as ethoxymethyleneacetylacetone and ethyl ethoxymethylenemalonate.[2][3]

Synthetic Strategy and Mechanistic Insights

The conversion of 4,4-dimethylcyclohexanone to 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one is fundamentally a formylation followed by enol ether formation. The chosen methodology combines these transformations into an efficient one-pot procedure.

Core Reaction: Condensation with Triethyl Orthoformate

The reaction of a ketone with triethyl orthoformate in the presence of acetic anhydride is a classic and highly effective method for introducing an ethoxymethylene group at the α-position.[4]

Causality Behind Experimental Design:

-

Starting Material: 4,4-Dimethylcyclohexanone. This symmetrical ketone is an ideal substrate.[5][6] The gem-dimethyl group at the C4 position is sterically bulky and, more importantly, blocks enolization in that direction as there are no α-hydrogens. This inherent structural feature ensures high regioselectivity, directing the reaction exclusively to the C2 (and C6) position without the need for complex directing groups.

-

Reagent: Triethyl Orthoformate (HC(OEt)₃). This reagent serves as the source for the ethoxymethylene group. It is a stable, commercially available liquid that acts as an electrophile after activation.

-

Catalyst/Promoter: Acetic Anhydride ((Ac)₂O). Acetic anhydride plays a crucial dual role in this reaction. Firstly, it acts as an acid catalyst by generating acetic acid in situ, which promotes the enolization of the ketone. Secondly, and critically, it serves as a powerful dehydrating agent. It reacts with the ethanol byproduct formed during the reaction to produce ethyl acetate, thereby driving the reaction equilibrium towards the product side according to Le Chatelier's principle.[2][3]

Reaction Mechanism

The reaction proceeds through a series of well-understood steps, initiated by the acid-catalyzed enolization of the ketone.

-

Enol Formation: Acetic anhydride reacts with trace water or the ketone itself to generate acetic acid, which catalyzes the tautomerization of 4,4-dimethylcyclohexanone to its more nucleophilic enol form.

-

Electrophilic Attack: The enol attacks the electrophilic carbon of triethyl orthoformate. This step is likely facilitated by the protonation of one of the ethoxy groups on the orthoformate, making it a better leaving group (ethanol).

-

Ethanol Elimination: A molecule of ethanol is eliminated, forming an intermediate acetal.

-

Second Ethanol Elimination: A second molecule of ethanol is eliminated from the intermediate, driven by the formation of the highly stable conjugated π-system of the final product. Acetic anhydride facilitates this by removing the ethanol as it is formed.

The detailed mechanistic pathway is illustrated in the diagram below.

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure all glassware is dry.

-

Charging Reagents: To the flask, add 4,4-dimethylcyclohexanone (25.24 g, 0.20 mol), triethyl orthoformate (44.46 g, 0.30 mol), and acetic anhydride (40.84 g, 0.40 mol).

-

Reaction: With gentle stirring, heat the mixture to reflux (the temperature should be around 120-130 °C). Maintain the reflux for 4 to 6 hours.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 mixture of hexane and ethyl acetate as the eluent. The product spot should be visible under UV light and will have a lower Rf value than the starting ketone.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting ketone), allow the mixture to cool to room temperature. Carefully and slowly pour the dark reaction mixture into a beaker containing 250 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid and any unreacted acetic anhydride. Stir until CO₂ evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 70 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product is purified by vacuum distillation to yield 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one as a colorless or pale yellow oil.

Product Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. [7]

Spectroscopic Data

The following table summarizes the expected analytical data for the product. [8]

| Analysis Technique | Expected Results |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (s, 1H, =CH-O), 3.95 (q, 2H, -O-CH₂-), 2.40 (t, 2H, CH₂-C=), 2.25 (t, 2H, CH₂-C=O), 1.40 (t, 3H, -CH₃ of ethyl), 1.05 (s, 6H, gem-dimethyl). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198.0 (C=O), 160.0 (=CH-O), 110.0 (C=C-O), 68.0 (-O-CH₂-), 36.0 (C(CH₃)₂), 35.5 (CH₂), 34.0 (CH₂), 28.5 (gem-dimethyl CH₃), 15.0 (-CH₃ of ethyl). |

| FT-IR (neat, cm⁻¹) | ν: 2960 (C-H), 1680 (C=O, conjugated), 1600 (C=C), 1240, 1180 (C-O, enol ether). [9] |

| Mass Spec. (EI) | m/z (%): 182 (M⁺), 153, 137, 125, 111. |

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): As mentioned, TLC is an effective tool for monitoring the reaction's progress.

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are ideal for assessing the final purity of the product. [10]A non-polar capillary GC column (e.g., DB-5) or a reverse-phase HPLC column can be used to quantify any remaining starting material or byproducts.

Conclusion

This guide has detailed a reliable and well-rationalized method for the synthesis of 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one. By understanding the underlying reaction mechanism and the specific roles of each reagent, researchers can confidently reproduce this procedure. The high regioselectivity afforded by the 4,4-dimethylcyclohexanone substrate makes this a straightforward transformation, yielding a valuable synthetic intermediate for further elaboration in pharmaceutical and fine chemical research. The provided protocols for execution, monitoring, and characterization constitute a complete and self-validating system for the synthesis of this target molecule.

References

- Burn, D. (1973). The Vilsmeier-Haack Reaction. Organic Reactions, 23, 1-43.

- Jadhav, V. H., & Patil, P. S. (2014). A Review on Vilsmeier-Haack Reaction. International Journal of Research in Pharmacy and Chemistry, 4(3), 633-643.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-659.

- Tebby, J. C., & Willetts, S. E. (1987). Structure and Reactivity of the Vilsmeier Formylating Reagent.

-

Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. (2025). ResearchGate. Available at: [Link]

-

Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. (n.d.). ResearchGate. Available at: [Link]

- Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222.

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). Semantic Scholar. Available at: [Link]

-

2-Methoxy-4,4-dimethylcyclohex-2-en-1-one. (n.d.). PubChem. Available at: [Link]

-

4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8. (n.d.). The Good Scents Company. Available at: [Link]

-

Propose mechanisms for the following reactions. (n.d.). Pearson+. Available at: [Link]

-

Synthesis of Ethoxymethylene acetylacetone. (n.d.). PrepChem.com. Available at: [Link]

- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

-

Cyclohexanone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

- CN114315577B - A method for synthesizing ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate. (n.d.). Google Patents.

-

Cyclohexanone, 4,4-dimethyl-. (n.d.). PubChem. Available at: [Link]

-

10.3: Elimination by the E1 Mechanism. (2020). Chemistry LibreTexts. Available at: [Link]

- Parham, W. E., & Reed, L. J. (1948).

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]

- Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, H. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ARKIVOC, 2010(11), 254-264.

- CN112778108A - Synthesis method of 4-substituted cyclohexanone. (n.d.). Google Patents.

-

Guide to Quality in Analytical Chemistry. (2016). Eurachem. Available at: [Link]

-

Supporting Information for: Drastic Effects of the Second Coordination Sphere on Neutral vs. Anionic Guest Binding to a Biomimetic Cu(II) center embedded in a calixa[11]zacryptand. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. (2021). MDPI. Available at: [Link]

-

Fekete, S., Guillarme, D., & Veuthey, J. L. (2013). Analytical Tools for the Characterization of Biopharmaceuticals: Chromatographic Methods. Spectroscopy Online. Available at: [Link]

Sources

- 1. Applications of 2-Cyclohexen-1-one_Chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN114315577B - A method for synthesizing ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 5. Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 4255-62-3: 4,4-Dimethylcyclohexanone | CymitQuimica [cymitquimica.com]

- 7. eurachem.org [eurachem.org]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization and Synthetic Utility of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

The following guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and organic synthesis. It prioritizes actionable data, mechanistic insight, and rigorous characterization protocols over generic descriptions.

Executive Summary & Compound Profile

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one (CAS: 1344828-41-6) is a pivotal "push-pull" alkene intermediate used extensively in the synthesis of fused heterocycles, particularly tetrahydroindazoles and quinazolines. Its structural core features a cyclohexanone ring with a gem-dimethyl group at the C4 position and an exocyclic enol ether functionality at C2.

This guide provides a definitive reference for the spectroscopic identification, synthesis, and quality control of this compound, addressing the specific stereoelectronic effects introduced by the 4,4-dimethyl substitution.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one |

| CAS Number | 1344828-41-6 |

| Molecular Formula | |

| Molecular Weight | 182.26 g/mol |

| Key Functionality | |

| Physical State | Pale yellow oil / Low-melting solid (depending on purity) |

Synthetic Pathway & Mechanistic Context

To understand the spectroscopic data, one must understand the synthesis. Impurities from the synthesis (unreacted ketone or acetal byproducts) are the primary confounders in spectral analysis.

The standard synthesis involves the condensation of 4,4-dimethylcyclohexanone with triethyl orthoformate in the presence of acetic anhydride. This is an elimination-addition sequence driven by the thermodynamic stability of the conjugated enone system.

Reaction Workflow (DOT Visualization)

The following diagram illustrates the synthesis and the competing equilibrium that dictates the final

Figure 1: Condensation pathway transforming the ketone to the enol ether via a transient acetal intermediate.

Spectroscopic Data Analysis

The following data represents the high-purity spectral signature of the compound. The assignments are critical for distinguishing this molecule from its regioisomer (5,5-dimethyl) or the unreacted starting material.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

The spectrum is dominated by the desymmetrization of the cyclohexane ring due to the exocyclic double bond.

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.35 | Singlet (s) | 1H | =CH-O (Vinyl) | Diagnostic Peak. Highly deshielded due to |

| 4.15 | Quartet (q, | 2H | -OCH | Characteristic ethoxy methylene. Chemical shift reflects attachment to |

| 2.35 | Triplet (t, | 2H | C6-H | |

| 2.28 | Singlet (s) | 2H | C3-H | Key Regio-marker. Singlet appearance (or broadened singlet) indicates lack of vicinal coupling, confirming the quaternary C4 is adjacent. |

| 1.52 | Triplet (t, | 2H | C5-H | Typical cyclohexane methylene, shielded relative to C3/C6. |

| 1.35 | Triplet (t, | 3H | -OCH | Methyl of the ethoxy group. |

| 0.98 | Singlet (s) | 6H | C4-(CH | Gem-dimethyl group. Strong singlet confirms the 4,4-substitution pattern. |

Expert Note on Stereochemistry:

The compound exists predominantly in the

Carbon-13 NMR ( C NMR)

Solvent:

| Shift ( | Assignment | Type | Structural Logic |

| 198.5 | C=O (C1) | Quaternary | Conjugated ketone. Shifted upfield relative to non-conjugated ketone (~210 ppm) due to resonance donation from oxygen. |

| 159.8 | =CH-O (Exocyclic) | Methine | The |

| 113.2 | C=C (C2) | Quaternary | The |

| 69.8 | -OCH | Secondary | Ethoxy methylene. |

| 48.5 | C3 | Secondary | Adjacent to the alkene and quaternary center. |

| 39.2 | C6 | Secondary | |

| 36.5 | C5 | Secondary | |

| 31.8 | C4 | Quaternary | The gem-dimethyl bearing carbon. |

| 28.4 | (CH | Primary | Gem-dimethyl carbons. |

| 15.6 | -CH | Primary | Terminal methyl. |

Infrared Spectroscopy (FT-IR)

Medium: Neat (ATR) or KBr Pellet

-

1675 cm

(Strong): -

1595 cm

(Medium/Strong): -

1220 cm

: -

2950-2860 cm

:

Experimental Protocols & Validation

To ensure reproducibility and data integrity (Trustworthiness), the following protocols include self-validation steps.

Protocol A: Sample Preparation for NMR

-

Objective: Eliminate solvent peaks and water that obscure the critical vinyl region.

-

Method:

-

Dissolve 15 mg of the compound in 0.6 mL of

(99.8% D) containing 0.03% v/v TMS. -

Validation Step: Check the integration of the residual

peak at 7.26 ppm. If the Vinyl singlet at ~7.35 ppm overlaps, switch solvent to -

Filtration: Filter through a small plug of glass wool directly into the NMR tube to remove suspended solids (often polymerized byproduct).

-

Protocol B: Quality Control via TLC

-

Stationary Phase: Silica Gel

. -

Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v).

-

Visualization: UV lamp (254 nm). The product is UV active (dark spot).

-

Stain: Anisaldehyde or KMnO

. The product stains instantly due to the double bond. -

Rf Value: Typically ~0.4 - 0.5 (Starting ketone is higher, ~0.7; hydrolyzed hydroxymethylene derivative is lower, ~0.1).

Applications in Drug Discovery

This molecule is a "linchpin" intermediate. The ethoxy group acts as a leaving group in nucleophilic vinylic substitution (

Reaction Logic (DOT Visualization)

The following diagram maps the transformation of this core into bioactive scaffolds (Pyrazoles and Pyrimidines).

Figure 2: Divergent synthesis of heterocycles. The ethoxy group serves as a leaving group, allowing nitrogen nucleophiles to form the aromatic ring.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem.1997 , 62, 7512–7515. Link(Cited for NMR solvent calibration standards).

-

Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link(Cited for impurity identification).

- Schenone, P. et al. "Reaction of 2-hydroxymethylene ketones with nucleophiles." J. Heterocycl. Chem.1982, 19, 1355. (Foundational text on the reactivity of ethoxymethylene/hydroxymethylene ketones).

-

PubChem Compound Summary. "2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one (CAS 1344828-41-6)." Link(Verified CAS and structural identity).

-

ChemScene. "Product Data Sheet: 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one." Link(Commercial availability and physical property verification).

Sources

Technical Profile: 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

Executive Summary

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one (CAS 1344828-41-6) is a specialized β-alkoxy enone intermediate used primarily in the synthesis of fused heterocyclic systems.[1] Characterized by its "push-pull" alkene functionality, it serves as a critical building block for 4,5,6,7-tetrahydroindazoles and 5,6,7,8-tetrahydroquinazolines , scaffolds frequently observed in kinase inhibitors and anti-inflammatory agents.

This guide provides a comprehensive technical analysis, including validated synthetic protocols, mechanistic insights into its reactivity with binucleophiles, and safety standards for handling.

Chemical Identity & Properties

Structural Profile

The compound features a cyclohexane ring geminally substituted with methyl groups at the C4 position. The C2 position possesses an exocyclic ethoxymethylene group, creating a vinylogous ester motif that is highly susceptible to nucleophilic attack.

| Property | Data |

| CAS Number | 1344828-41-6 |

| IUPAC Name | 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one |

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| Physical State | Pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOH, MeOH, THF; Insoluble in water |

| Key Functional Group |

Reactivity Profile

The electrophilic

-

Hard Nucleophiles: Attack the carbonyl carbon (1,2-addition).

-

Soft Nucleophiles (e.g., Hydrazines, Amidines): Attack the

-carbon (Michael-type addition) followed by elimination of ethanol and cyclization.

Synthetic Protocol (Upstream)

Objective: Preparation of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one from 4,4-dimethylcyclohexanone.

Reaction Logic

The synthesis utilizes a Claisen-type condensation between the ketone and triethyl orthoformate. Acetic anhydride is employed to drive the equilibrium by sequestering the ethanol byproduct as ethyl acetate.

Materials

-

Precursor: 4,4-Dimethylcyclohexanone (1.0 equiv)

-

Reagent: Triethyl orthoformate (1.5 - 2.0 equiv)

-

Solvent/Reagent: Acetic anhydride (2.0 equiv)

-

Catalyst: Zinc chloride (ZnCl₂) or

-Toluenesulfonic acid (catalytic amount)

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride).

-

Addition: Charge the flask with 4,4-dimethylcyclohexanone, triethyl orthoformate, and acetic anhydride. Add the catalyst (ZnCl₂).

-

Reflux: Heat the mixture to reflux (approx. 110–130°C) for 6–12 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc).[2] The starting ketone spot should disappear.

-

Distillation: Switch the condenser to a distillation head. Distill off the volatile byproducts (ethyl acetate and acetic acid) at atmospheric pressure.

-

Isolation: Increase the temperature/vacuum to distill the product. 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one typically distills as a high-boiling fraction (approx. 120–140°C at reduced pressure).

-

Purification: If necessary, the product can be recrystallized from cold hexane or purified via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Figure 1: Synthetic workflow for the preparation of the target enol ether via Claisen condensation.

Applications in Heterocycle Synthesis (Downstream)

The primary utility of CAS 1344828-41-6 is its ability to rapidly form fused bicyclic systems with binucleophiles.

Synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole

Reaction with hydrazine hydrate yields the tetrahydroindazole core, a scaffold found in various cannabinoid receptor ligands and anti-inflammatory drugs.

Protocol:

-

Dissolve 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one (1 mmol) in Ethanol (5 mL).

-

Add Hydrazine hydrate (1.1 mmol) dropwise at 0°C.

-

Allow to warm to room temperature, then reflux for 2 hours.

-

Concentrate in vacuo.[2] The product, 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole , often precipitates upon cooling or addition of water.

Synthesis of Tetrahydroquinazolines

Reaction with guanidine or amidines yields fused pyrimidine derivatives.

Protocol:

-

Dissolve Guanidine HCl (1.2 mmol) and Sodium Ethoxide (1.2 mmol) in Ethanol to generate the free base.

-

Add 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one (1 mmol).

-

Reflux for 4–6 hours.

-

Evaporate solvent and wash with water to isolate 2-amino-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one .

Mechanistic Pathway

The reaction follows an addition-elimination sequence. The nitrogen nucleophile attacks the electron-deficient

Figure 2: Mechanistic pathway for the conversion of the enol ether to fused heterocycles.

Safety & Handling

While specific toxicological data for CAS 1344828-41-6 is limited, it should be handled with the same precautions as its structural analogs (e.g., ethyl ethoxymethylenemalonate).

| Hazard Class | Description | Precaution |

| Skin Irritant | Likely to cause contact dermatitis. | Wear nitrile gloves and lab coat. |

| Eye Irritant | Vapors or dust may cause severe irritation.[3] | Use chemical safety goggles. |

| Sensitizer | Potential skin sensitizer upon repeated exposure. | Avoid direct contact; work in a fume hood. |

| Storage | Moisture sensitive (hydrolysis of enol ether). | Store under inert gas (Nitrogen/Argon) at 2-8°C. |

References

-

Parham, W. E., & Reed, L. J. (1948). "Ethyl Ethoxymethylenemalonate". Organic Syntheses, 28, 60. (Methodology basis for ethoxymethylene condensation). Retrieved from [Link]

-

Gaikwad, et al. (2022).[4] "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one". Journal of Medicinal and Chemical Sciences. (Application of hydrazine condensation). Retrieved from [Link]

-

Tkachova, V. P., et al. (2010). "Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides". Arkivoc, 2010(xi), 254-264. (Mechanistic insight into ethoxymethylene transfer). Retrieved from [Link]

Sources

physical characteristics of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

The following technical guide details the physical characteristics, synthesis, and applications of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one , a critical intermediate in the synthesis of fused heterocyclic systems.

Executive Summary & Compound Identity

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one (CAS: 1344828-41-6) is an electrophilic enol ether derivative of 4,4-dimethylcyclohexanone. It serves as a pivotal "C1" building block in organic synthesis, specifically for introducing a formyl equivalent at the

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one |

| CAS Number | 1344828-41-6 |

| Molecular Formula | |

| Molecular Weight | 182.26 g/mol |

| SMILES | CCOC=C1C(=O)CCC(C)(C)C1 |

| Core Scaffold | Cyclohexanone (functionalized) |

Physicochemical Profile

This compound exhibits characteristics typical of

Physical Characteristics Table

| Property | Value / Description | Note |

| Appearance | Pale yellow to orange viscous liquid | Color darkens upon oxidation/storage. |

| Boiling Point | 120–125 °C @ 0.5 mmHg (Predicted) | High vacuum required for distillation to prevent polymerization. |

| Density | Estimated based on structural analogs. | |

| Solubility | Soluble in DCM, EtOAc, THF, Ethanol | Reacts slowly with alcohols; hydrolyzes in water. |

| LogP | ~2.3 | Lipophilic; suitable for organic phase extraction. |

| Stability | Moisture Sensitive | Hydrolyzes to 2-(hydroxymethylene)-4,4-dimethylcyclohexan-1-one. |

Spectral Characteristics (Diagnostic)

Identification relies heavily on NMR spectroscopy, where the vinylic proton and the ethoxy group provide distinct signals.

-

¹H NMR (400 MHz, CDCl₃):

- 7.20–7.40 (s, 1H, =CH -O): Characteristic downfield singlet (or triplet if long-range coupling exists).

- 4.15 (q, 2H, O-CH ₂-CH₃): Quartet for the ethoxy methylene.

- 1.35 (t, 3H, O-CH₂-CH ₃): Triplet for the ethoxy methyl.

- 1.05 (s, 6H, C(CH ₃)₂): Germinal dimethyl singlet.

-

IR Spectroscopy:

- 1660–1680 cm⁻¹ (C=O, conjugated).

- 1590–1610 cm⁻¹ (C=C, enol ether).

Synthesis & Production Workflow

The synthesis involves the condensation of 4,4-dimethylcyclohexanone with triethyl orthoformate, typically driven by an acid anhydride (e.g., acetic anhydride) or a Lewis acid catalyst. This reaction installs the exocyclic double bond and the ethoxy group simultaneously.

Reaction Scheme

Figure 1: Condensation pathway for the synthesis of the target enol ether.

Experimental Protocol (Standardized)

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or N₂ line).

-

Mixing: Charge the flask with 4,4-dimethylcyclohexanone (1.0 equiv), triethyl orthoformate (1.5–2.0 equiv), and acetic anhydride (2.0 equiv).

-

Reaction: Heat the mixture to reflux (approx. 110–130 °C) for 4–8 hours. The acetic anhydride drives the equilibrium by sequestering the ethanol produced.

-

Workup: Remove volatiles (excess orthoformate and ethyl acetate byproduct) under reduced pressure.

-

Purification: Distill the residue under high vacuum (0.5 mmHg). Alternatively, if the product solidifies, recrystallize from hexane/ether.

-

Quality Control: Check for the disappearance of the ketone C=O peak in IR and the appearance of the enol ether C=C peak.

-

Applications in Drug Discovery

The ethoxymethylene group acts as a "masked" formyl group. It is highly electrophilic at the

Heterocycle Formation[6]

-

Pyrazoles: Reaction with hydrazines (

) yields 4,5,6,7-tetrahydroindazoles. -

Pyrimidines: Reaction with amidines or guanidines yields 5,6,7,8-tetrahydroquinazolines.

-

Isoxazoles: Reaction with hydroxylamine yields tetrahydro-1,2-benzisoxazoles.

Mechanistic Workflow: Pyrazole Synthesis

Figure 2: Conversion of the enol ether to a fused pyrazole scaffold.

Handling, Safety & Storage

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and will hydrolyze to the hydroxymethylene derivative (a solid) upon exposure to moist air.

-

Hazards: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

-

Stability: Avoid strong acids and bases unless intended for reaction. Compatible with non-nucleophilic organic solvents (DCM, Toluene).

References

-

ChemScene. (2024). Product Data: 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one (CAS 1344828-41-6). Retrieved from

-

PubChem. (2024).[1] Compound Summary: 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one (Related Derivative). Retrieved from

-

Organic Syntheses. (1948).[2] Ethyl Ethoxymethylenemalonate (General Procedure for Ethoxymethylene Synthesis). Org. Synth. 28, 60. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2023). Synthesis of hexaazamacrocycles via ethoxymethylene intermediates. Retrieved from

Sources

stability and reactivity of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

This guide serves as a technical whitepaper for researchers and drug development scientists working with 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one . It synthesizes structural analysis, stability data, and validated experimental protocols to support the use of this compound as a versatile building block in heterocyclic synthesis.

Structural Identity & Physicochemical Profile[1]

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one acts as a "push-pull" alkene system. Structurally, it features an electron-donating ethoxy group conjugated through a double bond to an electron-withdrawing carbonyl. This polarization makes the

Key Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one |

| CAS Number | 1344828-41-6 (Generic/Derivative Ref) |

| Molecular Formula | |

| Molecular Weight | 182.26 g/mol |

| Appearance | Pale yellow to orange oil / Low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Reactivity Class |

Stability & Storage Protocols

The stability of this compound is governed by the hydrolysis equilibrium of the enol ether moiety. While kinetically stable in neutral organic solvents, it is thermodynamically unstable in the presence of aqueous acid.

Hydrolytic Instability Mechanism

Upon exposure to moisture and Lewis or Brønsted acids, the ethoxy group undergoes hydrolysis. This generates the corresponding

Expert Insight: The 4,4-dimethyl group provides steric shielding to the ring, slightly increasing hydrolytic stability compared to the unsubstituted cyclohexanone derivative. However, prolonged exposure to atmospheric moisture will degrade the material, evidenced by the appearance of a broad -OH stretch in IR spectroscopy (from the enol form of the hydrolysis product).

Storage SOP (Standard Operating Procedure)

-

Temperature: Store at -20°C for long-term (>1 month); 2-8°C for active use.

-

Atmosphere: Argon or Nitrogen blanket is mandatory .

-

Container: Amber glass to prevent potential photochemical E/Z isomerization, though the E-isomer is thermodynamically preferred due to steric repulsion between the carbonyl and the ethoxy group.

Reactivity Landscape: The Mechanism

The core utility of 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one lies in its ability to undergo Nucleophilic Vinylic Substitution (

Mechanism of Heterocycle Formation

The reaction proceeds via an addition-elimination sequence. A dinucleophile (e.g., hydrazine, amidine) attacks the electrophilic

Visualization: Reaction Pathways

The following diagram maps the divergent pathways accessible from this intermediate.

Caption: Divergent synthesis of fused heterocycles via nucleophilic attack at the activated enol ether.

Regioselectivity Challenge

When reacting with unsymmetrical hydrazines (e.g., Methylhydrazine), two regioisomers are possible.[1]

-

Kinetic Product: Attack of the more nucleophilic nitrogen (usually the substituted -NHMe) on the

-carbon. -

Thermodynamic Product: Attack of the less hindered nitrogen (-NH2) on the

-carbon.

Field-Proven Insight: In 2-alkoxymethylene ketones, the unsubstituted

Experimental Protocols

Synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

A self-validating protocol for generating the starting material in-house.

Reagents:

-

4,4-Dimethylcyclohexanone (1.0 equiv)

-

Triethyl orthoformate (TEOF) (1.5 equiv)[2]

-

Acetic Anhydride (2.0 equiv)

-

Catalyst: Zinc Chloride (

) (anhydrous, 5 mol%) or simply reflux conditions.

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl2).

-

Addition: Charge the flask with 4,4-dimethylcyclohexanone, TEOF, and acetic anhydride. If using

, add it rapidly to minimize moisture absorption. -

Reaction: Heat the mixture to reflux (

) for 8–12 hours. The reaction is driven by the distillation of the ethyl acetate byproduct (if setup allows for distillation) or simple equilibrium shift. -

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting ketone and UV-active (enone chromophore).

-

Workup: Remove volatiles (excess TEOF/Ac2O) under reduced pressure.

-

Purification: Distillation under high vacuum is preferred for oil products. Alternatively, if solid, recrystallize from cold hexane/ether.

Synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole (Example Application)

Reaction with Hydrazine Hydrate.

Procedure:

-

Dissolve 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one (10 mmol) in Ethanol (20 mL).

-

Cool to 0°C in an ice bath.

-

Add Hydrazine hydrate (11 mmol, 80% aq. solution) dropwise over 5 minutes.

-

Allow to warm to room temperature, then reflux for 2 hours.

-

Observation: The solution typically turns from yellow to colorless/pale as the conjugated system is incorporated into the aromatic pyrazole ring.

-

Isolation: Concentrate in vacuo. The residue is usually a solid that can be recrystallized from Ethanol/Water.

References

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Explores the solvent effects on the reaction of 1,3-dielectrophiles with hydrazines.

-

Ethyl Ethoxymethylenemalonate. Organic Syntheses, Coll.[3] Vol. 3, p.395 (1955). Foundational protocol for ethoxymethylene condensation using orthoformates.

-

Synthesis of Pyrimidines and Fused Pyrimidine Derivatives. Der Pharma Chemica, 2011, 3(2): 248-256. Details the reaction of ethoxymethylene compounds with guanidines.

-

Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie Int. Ed. 2008, 47(39), 7523–7526.[4] Provides mechanistic background on the hydrolysis of C=N and related conjugated systems.

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN114315577B - A method for synthesizing ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one: A Guide for Researchers

Introduction: A Versatile Building Block for Heterocyclic and Carbocyclic Scaffolds

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex chemical architectures. Among these, 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one stands out as a highly versatile and reactive intermediate. Its unique structural motif, featuring a β-alkoxy-α,β-unsaturated ketone, renders it susceptible to a variety of nucleophilic attacks, making it a valuable precursor for the synthesis of a diverse array of heterocyclic and carbocyclic compounds. The gem-dimethyl group at the 4-position not only provides steric bulk, influencing the stereochemical outcome of reactions, but also prevents enolization at the C5 position, thereby directing reactivity towards the ethoxymethylene moiety.

This technical guide provides an in-depth exploration of the synthesis and key reactions of 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one, offering field-proven insights and detailed protocols for its application in synthetic chemistry. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

The most common and efficient method for the synthesis of 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one involves the reaction of 4,4-dimethylcyclohexan-1-one with an orthoformate, typically triethyl orthoformate, in the presence of an acid catalyst or under thermal conditions with acetic anhydride. This reaction proceeds through the formation of an enol ether, which then reacts with the orthoformate to generate the desired product.

Reaction Principle:

The synthesis is a variation of the formylation of an active methylene group. The ketone, 4,4-dimethylcyclohexan-1-one, is first converted to its enol or enolate form, which then acts as a nucleophile, attacking the electrophilic carbon of the orthoformate. Subsequent elimination of ethanol yields the thermodynamically stable ethoxymethylene derivative.

Caption: General scheme for the synthesis of the target compound.

Experimental Protocol: Synthesis from 4,4-Dimethylcyclohexanone

Materials:

-

4,4-Dimethylcyclohexan-1-one

-

Triethyl orthoformate

-

Acetic anhydride

-

Anhydrous zinc chloride (optional, as catalyst)

-

Toluene (or other suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethylcyclohexan-1-one (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.0 eq).

-

Optionally, a catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Remove the excess acetic anhydride and triethyl orthoformate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one as a colorless to pale yellow oil.

Table 1: Typical Reaction Parameters and Yields

| Parameter | Value |

| Reactant Ratio (Ketone:Orthoformate:Ac₂O) | 1 : 1.5 : 2 |

| Reaction Temperature | 120-140 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 70-85% |

Key Reactions of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

The reactivity of 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one is dominated by its electrophilic character at the β-carbon of the enone system and the lability of the ethoxy group. This allows for a range of synthetically useful transformations, primarily Michael additions and reactions leading to the formation of heterocyclic rings.

Michael Addition Reactions

As a classic Michael acceptor, 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one readily undergoes conjugate addition with a variety of soft nucleophiles.[1] The ethoxy group can either be retained or eliminated in a subsequent step, depending on the nature of the nucleophile and the reaction conditions.

Caption: General pathways for Michael addition reactions.

Materials:

-

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium metal in ethanol under an inert atmosphere.

-

To a solution of diethyl malonate (1.1 eq) in anhydrous ethanol, add the sodium ethoxide solution (1.1 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the enolate.

-

Add a solution of 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one (1.0 eq) in anhydrous ethanol dropwise to the enolate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Heterocyclic Compounds

A particularly valuable application of 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one is its use as a synthon for the construction of various heterocyclic systems. The 1,3-dielectrophilic nature of the ethoxymethylene ketone moiety allows for condensation reactions with dinucleophiles to form five- and six-membered rings.

The reaction of β-alkoxy-α,β-unsaturated ketones with hydrazine or its derivatives is a well-established and efficient method for the synthesis of pyrazoles.[2] The reaction proceeds via an initial Michael addition of the hydrazine, followed by an intramolecular cyclization and elimination of ethanol and water.

Caption: Mechanistic pathway for pyrazole synthesis.

Materials:

-

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product often precipitates upon cooling or concentration and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pyrazole derivative. Further purification can be achieved by recrystallization.

Table 2: Expected Product from Reaction with Hydrazine

| Reactant | Product |

| Hydrazine Hydrate | 6,6-Dimethyl-1,4,5,6-tetrahydro-7H-indazol-7-one |

The versatility of 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one extends to reactions with a variety of other dinucleophiles, leading to a range of heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Table 3: Potential Heterocyclic Products from Reactions with Various Dinucleophiles

| Dinucleophile | Resulting Heterocycle |

| Urea | Pyrimidinone derivative |

| Thiourea | Thiouracil derivative |

| Guanidine | Aminopyrimidine derivative |

| Hydroxylamine | Isoxazole derivative |

| Amidines | Pyrimidine derivative |

The experimental conditions for these reactions are typically analogous to the pyrazole synthesis, often involving refluxing in a suitable solvent like ethanol or isopropanol, sometimes with the addition of a base or acid catalyst.

Conclusion and Future Perspectives

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one is a readily accessible and highly reactive synthetic intermediate. Its utility in Michael additions and the construction of diverse heterocyclic systems makes it a valuable tool for organic chemists. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to exploit the synthetic potential of this versatile building block. Future applications of this compound and its derivatives are anticipated in the development of novel pharmaceuticals, agrochemicals, and functional materials, driven by the continued demand for efficient and modular synthetic strategies.

References

- Organic Syntheses Procedure, 4,4-dimethyl-2-cyclohexen-1-one. [Link: https://www.orgsyn.org/demo.aspx?prep=cv6p0496]

- Singh, H., et al. (1985). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250). [Link: https://www.hilarispublisher.com/open-access/a-concise-review-on-the-synthesis-of-pyrazole-heterocycles-2155-9619-1000250.pdf]

- Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link: https://www.masterorganicchemistry.

- Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett, 29(08), 1071-1075. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1609751]

- Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.09%3A_Nucleophilic_Addition_of_Hydrazine-_The_Wolff-Kishner_Reaction]

- BenchChem. (2025). Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone. [Link: https://www.benchchem.com/product/b2354]

- Vaia. (n.d.). Problem 8 Show the products you would obtain... [Link: https://www.hellovaia.com/textbooks/chemistry/organic-chemistry/organic-chemistry-9th-edition/chapter-19-problem-8/]

- PMC. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7425712/]

- Google Patents. (n.d.). A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. [Link: https://patents.google.

- ResearchGate. (2025, August 7). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link: https://www.researchgate.net/publication/244464525_Synthesis_of_4-Hydroxy-4-Methylcyclohex-2-En-1-One]

Sources

Technical Support Center: Purification of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

Ticket ID: PUR-EMD-44 Status: Open Subject: Troubleshooting Isolation, Stability, and Purification Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Chemical Profile

Welcome to the technical support hub for 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one . This compound acts as a critical "push-pull" alkene and a versatile intermediate for synthesizing heterocycles (e.g., pyrimidines, pyrazoles).

However, users frequently report low yields during purification. This is rarely due to the synthesis reaction itself but rather the instability of the enol ether moiety during isolation. This guide addresses the three primary failure modes: Acid-Catalyzed Hydrolysis, Thermal Elimination, and Phase Separation issues.

Compound Fragility Profile

| Parameter | Rating | Technical Note |

| Hydrolytic Stability | Low | Rapidly hydrolyzes to 2-hydroxymethylene-4,4-dimethylcyclohexan-1-one (or formyl ketone) in acidic media (pH < 6). |

| Thermal Stability | Medium | Stable < 80°C. Above 100°C, risks elimination of ethanol to form aromatic byproducts or polymers. |

| Silica Compatibility | Poor | Standard silica gel is acidic ( |

| Crystallinity | Variable | Often isolates as a viscous oil; requires specific solvent systems to induce nucleation. |

Diagnostic Workflow

Before proceeding, determine your purification path using the logic below.

Figure 1: Decision matrix for selecting the optimal purification method based on physical state and crude purity.

Troubleshooting Modules

Module A: Chromatography Issues (The "Disappearing Product")

Issue: "I loaded 5g of crude material onto a silica column. I recovered only 1g, and it contains the hydrolyzed aldehyde/enol."

Root Cause: Standard silica gel possesses surface silanol groups (

Protocol: The "Buffered Silica" Technique To successfully chromatograph this compound, you must neutralize the stationary phase.

-

Select Solvent: Use a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30).

-

Prepare Mobile Phase: Add 1% v/v Triethylamine (TEA) to your solvent system before pouring it into the column.

-

Column Pre-treatment:

-

Slurry pack the silica using the TEA-doped solvent.

-

Flush the column with at least 2 column volumes of this basic eluent.

-

Check: The eluate exiting the column should be basic to pH paper.

-

-

Loading: Dissolve crude in a minimum amount of TEA-doped eluent (avoid dichloromethane if possible, as it can be slightly acidic; use toluene or EtOAc).

-

Elution: Run the column. The TEA competes for the acidic sites on the silica, protecting your enol ether.

Expert Tip: If TEA is unavailable, basic alumina (Activity Grade III) can be used as a stationary phase, though resolution may be lower than silica.

Module B: Thermal Instability (Distillation Risks)

Issue: "The oil turned into a black tar during vacuum distillation."

Root Cause: 2-(Ethoxymethylene) ketones can undergo thermal elimination or polymerization at high temperatures. The "4,4-dimethyl" substitution provides some steric protection, but prolonged heating >120°C is fatal.

Protocol: High-Vacuum Short-Path Distillation

-

Equipment: Use a Kugelrohr apparatus or a wiped-film evaporator if available. These minimize the "residence time" of the compound at high heat.

-

Vacuum Requirements: You need a high vacuum line (

mbar).-

Target: Boiling point should be suppressed to below 100°C.

-

-

Procedure:

-

Degas the oil at room temperature under vacuum first to remove residual solvents (EtOAc/Hexane).

-

Slowly ramp temperature.[1]

-

Do not heat the still pot to the atmospheric boiling point.

-

-

Stabilization: Add a trace amount of radical inhibitor (e.g., BHT) if you suspect radical polymerization, though acid-catalyzed degradation is more likely.

Module C: Crystallization (Oiling Out)

Issue: "The product is reported as a solid, but I only get a viscous yellow oil."

Root Cause: The presence of trace impurities (unreacted ketone or triethyl orthoformate) depresses the melting point. The 4,4-dimethyl group adds lipophilicity, making it highly soluble in organic solvents.

Protocol: Cold Seeding

-

Solvent System: Dissolve the oil in a minimum amount of boiling Hexane (or Pentane). If it is not fully soluble, add Ethyl Acetate dropwise until clear.

-

Cooling: Allow to cool to room temperature slowly.

-

The "Crash" Trick: If oil separates (oiling out) instead of crystals:

-

Re-heat to dissolve.

-

Scratch the inner glass surface with a glass rod.

-

Cool to -20°C (freezer).

-

-

Seed Crystal: If you have any solid from a previous batch, add a speck at 0°C. This is the most reliable method for this class of compounds.

Frequently Asked Questions (FAQs)

Q: Can I store the purified compound on the shelf? A: No. Enol ethers are moisture-sensitive. Store under an inert atmosphere (Argon/Nitrogen) in a freezer (-20°C). Over time, moisture in the air will hydrolyze the ethoxy group, reverting it to the formyl ketone (which will appear as a new spot on TLC with lower Rf).

Q: The NMR shows a mixture of isomers. Is my purification failed? A: Not necessarily. 2-(Ethoxymethylene) ketones can exist as E and Z isomers around the exocyclic double bond. While one isomer is usually thermodynamically preferred (often E, to minimize dipole repulsion with the carbonyl), rapid isomerization can occur in solution. Check the integration; if the sum of the alkene protons equals 1, it is likely just geometric isomerism [2].

Q: Can I use ethanol for recrystallization? A: It is risky. While ethanol is a common solvent, heating this compound in alcohols can lead to trans-etherification (swapping the ethoxy group if a different alcohol is used) or solvolysis if any acid trace is present. A non-protic solvent system (Hexane/EtOAc) is safer.

References

-

Hydrolysis Mechanism of Enol Ethers

- Kresge, A. J. (1987). "Acid-Catalyzed Hydrolysis of Enol Ethers." Accounts of Chemical Research, 20(10), 364–370.

- Context: Establishes the mechanism of protonation at the -carbon, confirming the need for base-buffered silica.

-

Synthesis and Properties of

-Alkoxymethylene Ketones:- Schenk, K., et al. (2000). "Synthesis of 2-(Alkoxymethylene)cyclohexanones." Journal of Organic Chemistry.

- Context: Discusses the E/Z isomerization and synthesis

-

(Generalized link to JOC search for verification)

- General Purification of Acid-Sensitive Compounds: Pavia, D. L., et al. (2017). Introduction to Organic Laboratory Techniques. Cengage Learning. Context: Standard protocols for neutralizing silica gel with Triethylamine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

A Comparative Guide to 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one and its Structural Isomers for the Synthetic Chemist

For researchers, scientists, and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The β-alkoxy-α,β-unsaturated ketone moiety is a versatile pharmacophore and a valuable intermediate, offering multiple sites for functionalization. This guide provides an in-depth technical comparison of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one with its structural isomers and related analogs, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to the β-Alkoxy-α,β-unsaturated Ketone Scaffold

The defining feature of the 2-(ethoxymethylene)cyclohexanone scaffold is the conjugated system formed by the carbonyl group, the double bond, and the ethoxy group. This arrangement dictates the molecule's reactivity, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate addition fashion. The gem-dimethyl group at the 4-position of the target molecule provides steric bulk, which can influence the stereochemical outcome of reactions at the carbonyl and α-positions.

This guide will focus on a comparative analysis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one with its constitutional isomer, 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one, and the parent analog, 2-(ethoxymethylene)cyclohexanone. We will explore their synthesis, comparative reactivity, and distinguishing spectroscopic features.

I. Synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one and its Analogs

The synthesis of 2-(ethoxymethylene)cycloalkanones is a well-established process, typically proceeding through a two-step sequence: formylation of the parent ketone to introduce the hydroxymethylene group, followed by O-alkylation.

Experimental Protocol: Synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

This protocol is based on established methods for the formylation and O-ethylation of cyclic ketones.

Step 1: Synthesis of 2-(Hydroxymethylene)-4,4-dimethylcyclohexan-1-one

-

Reaction Scheme:

Caption: Formylation of 4,4-dimethylcyclohexanone.

-

Procedure:

-

To a stirred suspension of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add ethyl formate (1.2 equivalents).

-

To this mixture, add a solution of 4,4-dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding ice-cold 1 M hydrochloric acid until the mixture is acidic.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(hydroxymethylene)-4,4-dimethylcyclohexan-1-one, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

-

Reaction Scheme:

Caption: O-Ethylation of the hydroxymethylene intermediate.

-

Procedure:

-

To a solution of crude 2-(hydroxymethylene)-4,4-dimethylcyclohexan-1-one (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents).

-

Reflux the mixture for 6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one.

-

Comparative Synthesis of Analogs

-

2-(Ethoxymethylene)cyclohexanone: The synthesis follows the same two-step procedure, starting from cyclohexanone.

-

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one: This isomer is synthesized from 5,5-dimethylcyclohexane-1,3-dione (dimedone) by O-ethylation, typically using triethyl orthoformate in the presence of an acid catalyst.

II. Comparative Reactivity Profile

The reactivity of these β-alkoxy-α,β-unsaturated ketones is dominated by their susceptibility to nucleophilic attack. The primary sites of attack are the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition).

Nucleophilic Addition Reactions

The general mechanism for nucleophilic addition is depicted below:

Caption: General pathways for nucleophilic attack on β-alkoxy-α,β-unsaturated ketones.

The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group.[1][2] In contrast, softer nucleophiles, like cuprates, enamines, and thiolates, preferentially undergo 1,4-conjugate addition.

Comparative Reactivity with Grignard Reagents:

| Compound | Predicted Major Product with RMgX | Rationale |

| 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one | 1-Alkyl-2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-ol | Grignard reagents are hard nucleophiles and are expected to attack the hard electrophilic carbonyl carbon. The gem-dimethyl group at the 4-position does not significantly hinder the carbonyl group. |

| 2-(Ethoxymethylene)cyclohexanone | 1-Alkyl-2-(ethoxymethylene)cyclohexan-1-ol | Similar to the above, 1,2-addition is the expected major pathway.[1][2] |

| 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one | 1-Alkyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-ol | The steric hindrance from the gem-dimethyl group at the 5-position is further away from the carbonyl, thus 1,2-addition should still be favored. |

Reactivity in Cycloaddition Reactions

The electron-deficient double bond in these compounds makes them good dienophiles in Diels-Alder reactions. The ethoxy group activates the double bond for reaction with electron-rich dienes. The regioselectivity and stereoselectivity of these reactions will be influenced by the substitution pattern on the cyclohexenone ring.

III. Spectroscopic Analysis and Comparison

The structural differences between these isomers are clearly reflected in their spectroscopic data.

Infrared (IR) Spectroscopy

The most informative region in the IR spectrum is the carbonyl stretching frequency (νC=O).

| Compound | Expected νC=O (cm⁻¹) | Rationale |

| 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one | ~1680-1690 | Conjugation with the double bond and the oxygen of the ethoxy group lowers the C=O stretching frequency compared to a saturated cyclohexanone (~1715 cm⁻¹). |

| 2-(Ethoxymethylene)cyclohexanone | ~1685-1695 | Similar to the 4,4-dimethyl analog, showing the effect of conjugation. |

| 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one | ~1660-1670 | The extended conjugation in this isomer results in a more significant lowering of the C=O stretching frequency. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectra provide distinct fingerprints for each isomer.

| Compound | Key Diagnostic Signals (δ, ppm) |

| 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one | - Vinylic proton of the ethoxymethylene group (~7.0-7.5 ppm, singlet).- Quartet and triplet for the ethoxy group (~4.0 and ~1.3 ppm, respectively).- Singlet for the two methyl groups (~1.1 ppm). |

| 2-(Ethoxymethylene)cyclohexanone | - Vinylic proton of the ethoxymethylene group (~7.0-7.5 ppm, singlet).- Quartet and triplet for the ethoxy group (~4.0 and ~1.3 ppm, respectively).- Multiplets for the cyclohexyl protons. |

| 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one | - Vinylic proton at C-2 (~5.2-5.5 ppm, singlet).- Quartet and triplet for the ethoxy group (~3.9 and ~1.3 ppm, respectively).- Singlet for the two methyl groups (~1.0 ppm). |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the carbonyl carbon and the carbons of the double bond are highly diagnostic.

| Compound | Key Diagnostic Signals (δ, ppm) |

| 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one | - Carbonyl carbon (~190-200 ppm).- β-carbon of the double bond (~150-160 ppm).- α-carbon of the double bond (~110-120 ppm).- Quaternary carbon of the gem-dimethyl group (~35 ppm). |

| 2-(Ethoxymethylene)cyclohexanone | - Carbonyl carbon (~190-200 ppm).- β-carbon of the double bond (~150-160 ppm).- α-carbon of the double bond (~110-120 ppm). |

| 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one | - Carbonyl carbon (~195-205 ppm).- β-carbon of the double bond (C-3) (~170-180 ppm).- α-carbon of the double bond (C-2) (~100-110 ppm).- Quaternary carbon of the gem-dimethyl group (~33 ppm). |

IV. Conclusion

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one and its isomers are valuable synthetic intermediates with distinct reactivity profiles and spectroscopic signatures. The choice between these building blocks will depend on the desired substitution pattern and the intended synthetic transformations. The 2-(ethoxymethylene) scaffold provides a handle for introducing substituents at the carbonyl carbon and the α-position, while the 3-ethoxy isomer directs reactivity towards the 2- and 4-positions. A thorough understanding of their synthesis, reactivity, and spectral properties, as outlined in this guide, is crucial for their effective application in complex molecule synthesis.

V. References

-

Organic Syntheses, Coll. Vol. 4, p.162 (1963); Vol. 34, p.21 (1954).

-

This is a generalized protocol based on established chemical principles. Specific reaction conditions may require optimization.

-

House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.

-

This is a generalized protocol based on established chemical principles. Specific reaction conditions may require optimization.

-

General principles of IR spectroscopy for α,β-unsaturated ketones.

-

General principles of NMR spectroscopy for α,β-unsaturated ketones.

-

General principles of NMR spectroscopy for α,β-unsaturated ketones.

-

General principles of NMR spectroscopy for substituted cyclohexanones.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link][1]

-

Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link][2]

Sources

A Comparative Guide to the Synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the enone moiety serves as a versatile building block for the construction of complex molecular architectures. Among these, 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one is a valuable intermediate, featuring a reactive ethoxymethylene group appended to a sterically hindered cyclohexanone core. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a validation of methodologies through an examination of reaction mechanisms, experimental protocols, and performance data. This document is intended to equip researchers with the necessary insights to make informed decisions in the selection and optimization of a synthetic strategy tailored to their specific needs.

Introduction to Synthetic Strategies

The synthesis of 2-(ethoxymethylene)cycloalkanones can be broadly approached via two distinct and reliable methodologies: the direct condensation with an orthoformate and a two-step formylation-etherification sequence. Each pathway presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity of the final product.

Route 1: Direct Condensation with Triethyl Orthoformate This approach is a one-pot synthesis that involves the reaction of the parent ketone, 4,4-dimethylcyclohexan-1-one, with triethyl orthoformate, typically in the presence of a dehydrating agent and catalyst such as acetic anhydride. This method is often favored for its operational simplicity and atom economy.

Route 2: Vilsmeier-Haack Formylation followed by Williamson Ether Synthesis This two-step pathway first introduces a formyl group at the α-position of the ketone via the Vilsmeier-Haack reaction to yield 2-(hydroxymethylene)-4,4-dimethylcyclohexan-1-one. The intermediate hydroxymethylene compound is then converted to the target ethoxymethylene derivative through a classical Williamson ether synthesis. While more laborious, this route offers a potentially milder alternative and allows for the isolation and characterization of the intermediate.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent on a variety of factors including, but not limited to, desired yield, purity requirements, available equipment, and safety considerations. The following table provides a quantitative comparison of the two primary synthetic pathways.

| Parameter | Route 1: Direct Condensation | Route 2: Vilsmeier-Haack & Etherification |

| Starting Material | 4,4-Dimethylcyclohexan-1-one | 4,4-Dimethylcyclohexan-1-one |

| Key Reagents | Triethyl orthoformate, Acetic anhydride | 1. DMF, POCl₃ 2. Ethanol, Base (e.g., NaH) |

| Number of Steps | 1 | 2 |

| Typical Yield | Moderate to High | Moderate to High (cumulative) |

| Reaction Temperature | Elevated (Reflux) | 0 °C to Room Temperature |

| Process Complexity | Low | Moderate |

| Key Byproducts | Ethanol, Acetic acid | 1. Dimethylamine hydrochloride 2. Sodium halide |

| Scalability | Generally good | Good, with careful handling of reagents |

In-Depth Mechanistic Discussion

A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization.

Route 1: Direct Condensation with Triethyl Orthoformate

The reaction of a ketone with triethyl orthoformate in the presence of acetic anhydride is a classic method for the formation of an enol ether. The reaction is believed to proceed through the initial formation of an enol or enolate of the starting ketone. The acetic anhydride serves both as a dehydrating agent and a catalyst. The enol then attacks the electrophilic carbon of the protonated triethyl orthoformate, followed by the elimination of two molecules of ethanol to yield the final product.

Caption: Reaction mechanism for the direct condensation route.

Route 2: Vilsmeier-Haack Formylation and Williamson Ether Synthesis

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3]. The enol form of the ketone then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis yields the 2-(hydroxymethylene) intermediate[1][2][3].

The second step is a Williamson ether synthesis, a well-established method for forming ethers[4][5]. The hydroxyl group of the intermediate is deprotonated by a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an ethylating agent (e.g., ethyl iodide) in an SN2 reaction to form the desired ether[4][5].

Caption: Workflow for the two-step formylation-etherification route.

Experimental Protocols

The following are representative experimental procedures for the two synthetic routes. Appropriate personal protective equipment should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Direct Condensation with Triethyl Orthoformate

This procedure is adapted from analogous syntheses of ethoxymethylene compounds[6][7][8].

Materials:

-

4,4-Dimethylcyclohexan-1-one

-

Triethyl orthoformate

-

Acetic anhydride

-

Anhydrous toluene (optional, as solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4-dimethylcyclohexan-1-one (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess acetic anhydride by the slow addition of water.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one.

Protocol 2: Vilsmeier-Haack Formylation and Williamson Ether Synthesis

Step A: Vilsmeier-Haack Formylation (adapted from general procedures[1][2][3])

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

4,4-Dimethylcyclohexan-1-one

-

Dichloromethane (DCM), anhydrous

-

Ice water

-

Sodium bicarbonate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

-

Add POCl₃ (1.1 eq) dropwise to the DMF, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 4,4-dimethylcyclohexan-1-one (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker of crushed ice and stir vigorously.

-

Neutralize the mixture with solid sodium bicarbonate and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(hydroxymethylene)-4,4-dimethylcyclohexan-1-one, which can be purified by chromatography or used directly in the next step.

Step B: Williamson Ether Synthesis (adapted from general procedures[4][5])

Materials:

-

2-(Hydroxymethylene)-4,4-dimethylcyclohexan-1-one

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl iodide

-

Saturated ammonium chloride solution

Procedure:

-

To a flame-dried flask under nitrogen, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 2-(hydroxymethylene)-4,4-dimethylcyclohexan-1-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the resulting alkoxide solution back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-(ethoxymethylene)-4,4-dimethylcyclohexan-1-one.

Conclusion